Gelation Performance: 4-Nitrophenyl Urea vs. 4-Methoxyphenyl Urea – Minimum Gelation Concentration
The 4-nitrophenyl urea gelator (compound 14) exhibits substantially higher minimum gelation concentrations (MGC) than its 4-methoxyphenyl analog (compound 15) across multiple solvents, indicating that the nitro group disrupts the urea tape motif essential for efficient gelation. In toluene, MGC is 20 mg/mL for the nitro compound vs. 5 mg/mL for the methoxy compound; in tetralin, 20 mg/mL vs. 5 mg/mL; in DMSO, both show 50 mg/mL [1]. This 4‑fold difference in apolar solvents quantifies the negative impact of the nitro substituent on supramolecular assembly.
| Evidence Dimension | Minimum gelation concentration (MGC) – lower value indicates better gelator performance |
|---|---|
| Target Compound Data | 4-Nitrophenyl urea gelator (14): MGC = 20 mg/mL (toluene), 20 mg/mL (tetralin), 50 mg/mL (DMSO) |
| Comparator Or Baseline | 4-Methoxyphenyl urea gelator (15): MGC = 5 mg/mL (toluene), 5 mg/mL (tetralin), 50 mg/mL (DMSO) |
| Quantified Difference | 4‑fold higher MGC in toluene and tetralin for the nitro analog |
| Conditions | Gel formation tested at 5–150 mg/mL in toluene, tetralin, and DMSO at room temperature; gelation confirmed by inversion test (Piana et al., Soft Matter, 2016) |
Why This Matters
For applications requiring supramolecular gel formation (e.g., drug delivery matrices, templated materials), the 4‑methoxyphenyl urea analog is far more efficient; procuring the 4‑nitrophenyl variant would require 4× more material to achieve gelation, directly impacting cost and process scalability.
- [1] Piana, F., Case, D. H., Ramalhete, S. M., Pileio, G., Facciotti, M., Day, G. M., ... & Gale, P. A. (2016). Substituent interference on supramolecular assembly in urea gelators: synthesis, structure prediction and NMR. Soft Matter, 12(17), 4034-4043. DOI: 10.1039/C6SM00607H View Source
